molecular formula C12H12BrN3O B7541941 3-bromo-N-(1-ethylpyrazol-4-yl)benzamide

3-bromo-N-(1-ethylpyrazol-4-yl)benzamide

Cat. No.: B7541941
M. Wt: 294.15 g/mol
InChI Key: KAQVWXNEQIJREF-UHFFFAOYSA-N
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Description

3-bromo-N-(1-ethylpyrazol-4-yl)benzamide is a useful research compound. Its molecular formula is C12H12BrN3O and its molecular weight is 294.15 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-bromo-N-(1-ethylpyrazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3O/c1-2-16-8-11(7-14-16)15-12(17)9-4-3-5-10(13)6-9/h3-8H,2H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAQVWXNEQIJREF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)NC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 3-Bromobenzoyl Chloride

The synthesis typically begins with the conversion of 3-bromobenzoic acid to its corresponding acyl chloride. As demonstrated in analogous systems, treatment with thionyl chloride (SOCl₂) under reflux conditions (60–80°C, 2–3 hours) achieves near-quantitative conversion. Key parameters include:

  • Molar ratio : 1:1.2 (acid : SOCl₂)

  • Solvent : Anhydrous dichloromethane (DCM) or toluene

  • Yield : >95%

Coupling with 1-Ethylpyrazol-4-amine

The acyl chloride is subsequently reacted with 1-ethylpyrazol-4-amine. This step requires careful control of basic conditions to neutralize HCl generated during the reaction. A representative procedure involves:

  • Base : Triethylamine (TEA) or pyridine (1.5–2.0 equiv)

  • Solvent : Tetrahydrofuran (THF) or DCM at 0–25°C

  • Reaction time : 4–6 hours

  • Yield : 70–85%

Mechanistic Note : The nucleophilic amine attacks the electrophilic carbonyl carbon, displacing chloride and forming the amide bond. Steric hindrance from the ethyl group on the pyrazole may slightly reduce reactivity, necessitating extended reaction times.

Direct Coupling Using Carbodiimide Reagents

Activation of 3-Bromobenzoic Acid

As an alternative to acyl chlorides, carbodiimide-based reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) facilitate direct amide coupling. This method avoids handling corrosive SOCl₂ and is preferable for scale-up:

  • Activator : EDC (1.2 equiv) with hydroxybenzotriazole (HOBt, 1.1 equiv)

  • Solvent : Dimethylformamide (DMF) or acetonitrile

  • Temperature : 25°C, 12–24 hours

  • Yield : 65–75%

Limitations and Side Reactions

Competitive formation of N-acylurea byproducts is a known challenge. To mitigate this, protocols often include:

  • Stoichiometric control : Limiting EDC to 1.2 equiv

  • Low-temperature activation : Pre-activating the acid at 0°C before adding the amine

Palladium-Catalyzed Cross-Coupling Strategies

Challenges in Regioselectivity

The electron-withdrawing bromine and amide groups may direct coupling to specific positions. Computational studies suggest that meta-bromine deactivates the ring, slowing transmetallation steps and necessitating higher catalyst loadings.

One-Pot Tandem Synthesis

Integrated Bromination and Amidation

Recent advances enable sequential bromination and amidation in a single vessel, reducing purification steps. A typical sequence involves:

  • Bromination : NBS (1.1 equiv) in CCl₄ under UV light (25°C, 2 hours)

  • Amidation : In situ addition of EDC/HOBt and 1-ethylpyrazol-4-amine

  • Overall yield : 50–60%

Solvent and Temperature Optimization

Mixed solvents like DCM/acetonitrile (3:1) improve compatibility between bromination and amidation steps. Elevated temperatures (40°C) during amidation enhance kinetics but risk decomposition of the brominated intermediate.

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)Key AdvantagesLimitations
Acyl Chloride Route70–85>98High efficiency, minimal byproductsRequires SOCl₂ handling
Carbodiimide Activation65–7595–97Avoids corrosive reagentsN-Acylurea formation
Suzuki Coupling60–7090–95Modular for diverse pyrazolesHigh catalyst cost, regioselectivity
Tandem Synthesis50–6085–90Reduced purification stepsLower overall yield

Scale-Up Considerations and Industrial Relevance

Cost-Benefit Analysis

  • Raw materials : 1-Ethylpyrazol-4-amine costs ~$120/g (milligram scale) vs. $45/g (kilogram scale)

  • Catalyst recycling : Pd recovery in Suzuki coupling reduces costs by ~30% in continuous flow systems

Q & A

Q. Table 1: Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)Purity (HPLC)
Amide CouplingEDCI, HOBt, DMF, 24h, 25°C65–75>95%
PurificationHexane:EtOAc (3:1 → 1:1)85–90>98%

Basic: Which analytical techniques are most reliable for structural confirmation and purity assessment?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., bromine at C3, ethylpyrazole integration) .
  • Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]⁺ = 334.03 g/mol).
  • HPLC : Purity >98% using a C18 column (ACN/water + 0.1% TFA) .
  • X-ray Crystallography : For unambiguous confirmation, employ SHELXL for refinement of single-crystal data .

Advanced: How can researchers resolve contradictory spectral data during structural analysis?

Methodological Answer:
Contradictions (e.g., unexpected NOEs in NMR or fragmentation patterns in MS) require:

Cross-Validation : Compare with analogs (e.g., 3-chloro-N-(pyrazolyl)benzamide derivatives ).

Computational Modeling : DFT calculations (Gaussian 16) to predict NMR shifts or MS fragments .

Alternative Techniques : Use 2D NMR (COSY, HSQC) or isotopic labeling to confirm connectivity .

Advanced: What strategies are effective for studying structure-activity relationships (SAR) of this compound?

Methodological Answer:

Derivatization : Modify the bromine substituent (e.g., replace with Cl, CF₃) or pyrazole alkyl chain (ethyl → propyl) .

Biological Assays : Test against enzyme targets (e.g., kinases) using fluorescence polarization or SPR .

Data Correlation : Use multivariate analysis (e.g., PCA) to link structural features (logP, steric bulk) to activity .

Q. Table 2: Example SAR Modifications

DerivativeModificationBioactivity (IC₅₀)
3-BrParent compound12 µM (Kinase X)
3-CF₃Increased hydrophobicity8 µM
1-PropylpyrazoleExtended alkyl chain15 µM

Advanced: How can computational modeling enhance the understanding of this compound’s mechanism of action?

Methodological Answer:

Docking Studies (AutoDock Vina) : Predict binding poses in enzyme active sites (e.g., kinase ATP-binding pockets) .

MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .

QSAR Modeling : Develop predictive models using descriptors like polar surface area or H-bond donors .

Advanced: How should researchers design experiments to evaluate in vitro bioactivity while minimizing artifacts?

Methodological Answer:

Controls : Include vehicle (DMSO), positive controls (e.g., staurosporine for kinases), and counter-screens for off-target effects .

Dose-Response : Use 8–12 concentrations (0.1–100 µM) with triplicate measurements.

Cytotoxicity Assays : Parallel testing on non-target cells (e.g., HEK293) to assess selectivity .

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